molecular formula C13H15ClN4O3S B2609313 3-chloro-4-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 2034325-03-4

3-chloro-4-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2609313
CAS No.: 2034325-03-4
M. Wt: 342.8
InChI Key: JTGZVOURMRWJLW-UHFFFAOYSA-N
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Description

3-chloro-4-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and an imidazole-sulfonyl-pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, basic conditions, solvents like DMF or DMSO.

Major Products

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Conversion of sulfonyl groups to sulfides.

    Substitution: Formation of various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-chloro-4-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues . These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
  • 3-chloro-4-((1-((1-methyl-1H-imidazol-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
  • 3-chloro-4-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-2-yl)oxy)pyridine

Uniqueness

The unique combination of the chloro-pyridine ring and the sulfonyl-imidazole-pyrrolidine moiety in 3-chloro-4-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine provides distinct chemical properties and biological activities. This makes it a valuable compound for developing new drugs and materials with specific desired properties .

Properties

IUPAC Name

3-chloro-4-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O3S/c1-17-8-13(16-9-17)22(19,20)18-5-3-10(7-18)21-12-2-4-15-6-11(12)14/h2,4,6,8-10H,3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGZVOURMRWJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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